molecular formula C19H15FN4OS2 B2367095 1-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(pyrimidin-2-ylthio)ethanone CAS No. 403843-00-5

1-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(pyrimidin-2-ylthio)ethanone

Cat. No. B2367095
CAS RN: 403843-00-5
M. Wt: 398.47
InChI Key: JQPCBIQNSMHIJH-UHFFFAOYSA-N
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Description

1-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(pyrimidin-2-ylthio)ethanone is a useful research compound. Its molecular formula is C19H15FN4OS2 and its molecular weight is 398.47. The purity is usually 95%.
BenchChem offers high-quality 1-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(pyrimidin-2-ylthio)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(pyrimidin-2-ylthio)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

Research has explored the synthesis of novel compounds with variations in the pyrazole and pyrimidine structures, demonstrating significant antimicrobial properties. For instance, Schiff bases synthesized using related compounds have shown excellent in vitro antimicrobial activity against various pathogens (Puthran et al., 2019). This indicates the potential of such compounds in developing new antimicrobial agents.

Anticancer Activity

Studies have also investigated the anticancer potential of related molecules. Molecular docking and synthesis efforts aim to discover compounds that exhibit inhibitory activity against certain cancer cell lines, potentially acting as anti-neoplastic agents (Mary et al., 2015). Such research underscores the promise of these compounds in cancer therapy.

Nonlinear Optics and Molecular Docking

The electronic and structural properties of related compounds have been analyzed to assess their potential in nonlinear optics and molecular docking. For example, HOMO-LUMO analysis has been used to determine charge transfer within molecules, which is crucial for their reactivity and interactions with biological targets (Mary et al., 2015).

Synthesis and Reactivity

The synthesis and reactivity of these compounds provide valuable information for the development of new chemical entities. Studies have demonstrated the versatility of related compounds in synthesizing a wide range of heterocyclic structures, which could be beneficial in various medicinal chemistry applications (Almansa et al., 2008).

properties

IUPAC Name

1-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-pyrimidin-2-ylsulfanylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN4OS2/c20-14-6-4-13(5-7-14)16-11-15(17-3-1-10-26-17)23-24(16)18(25)12-27-19-21-8-2-9-22-19/h1-10,16H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQPCBIQNSMHIJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=CC=CS2)C(=O)CSC3=NC=CC=N3)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN4OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(pyrimidin-2-ylthio)ethanone

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